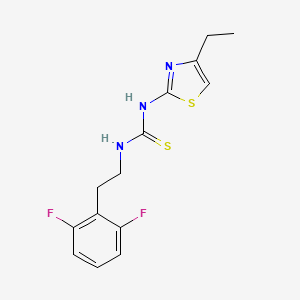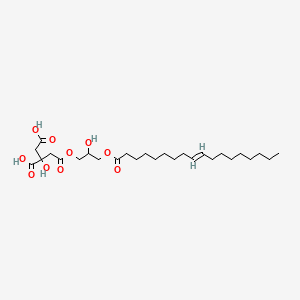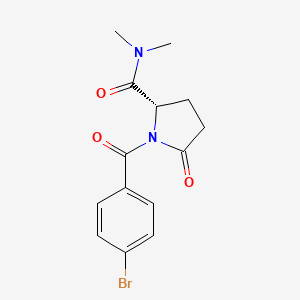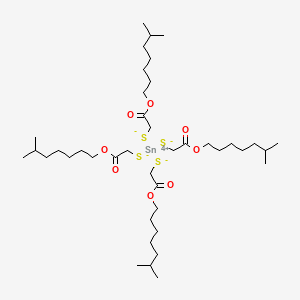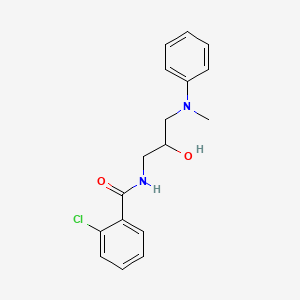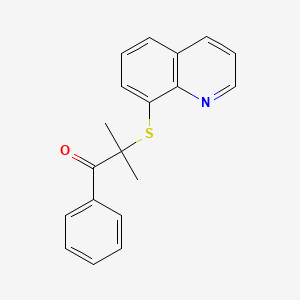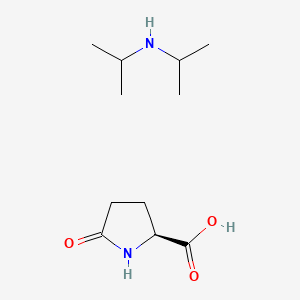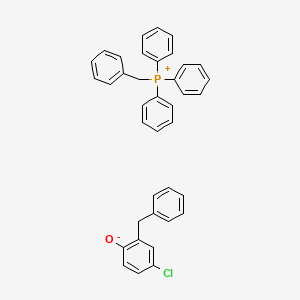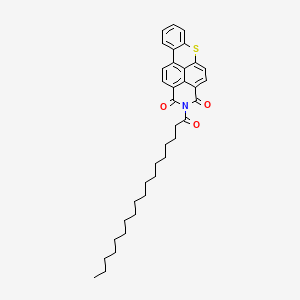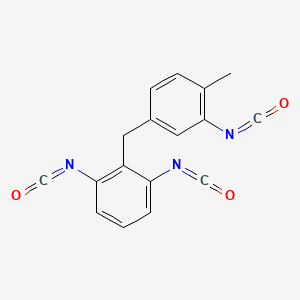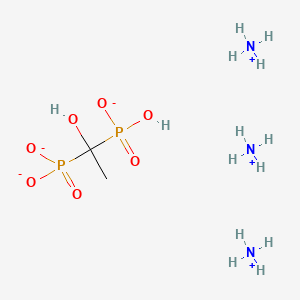
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H17N3O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it valuable in water treatment and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonia. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired triammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for the reaction to proceed efficiently. The product is then purified through filtration and crystallization processes to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions can yield different substituted phosphonates.
Applications De Recherche Scientifique
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in inhibiting the formation of calcium phosphate crystals in biological systems.
Medicine: It is investigated for its potential use in treating conditions related to abnormal calcium phosphate deposition, such as certain types of kidney stones.
Industry: The compound is used in water treatment processes to prevent the formation of scale and corrosion in pipes and equipment.
Mécanisme D'action
The mechanism of action of triammonium hydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to bind to calcium ions and inhibit the formation of calcium phosphate crystals. This binding prevents the crystals from growing and aggregating, thereby reducing the risk of scale formation and other related issues. The molecular targets of this compound include calcium ions and phosphate ions, and the pathways involved are related to the inhibition of crystal nucleation and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tripotassium hydrogen (1-hydroxyethylidene)bisphosphonate
- Sodium hydrogen (1-hydroxyethylidene)bisphosphonate
- Calcium hydrogen (1-hydroxyethylidene)bisphosphonate
Uniqueness
Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Propriétés
Numéro CAS |
2809-20-3 |
|---|---|
Formule moléculaire |
C2H17N3O7P2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
triazanium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3H3N/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);3*1H3 |
Clé InChI |
CRULDAFTNSZRBT-UHFFFAOYSA-N |
SMILES canonique |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


